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Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-Fluoro-4-prop-2-ynyl-benzene (CAS No: 70090-68-5). Designed for

researchers, medicinal chemists, and material scientists, this document consolidates available

data on the compound's identity, physical characteristics, and computational parameters.

Recognizing the scarcity of published experimental data, this guide also furnishes detailed,

field-proven protocols for the experimental determination of key physical properties such as

boiling point, density, and solubility. Furthermore, it offers insights into the expected

spectroscopic signatures based on the molecule's structural features and outlines essential

safety and handling procedures derived from related chemical entities. The objective is to

provide a reliable, single-source reference to support and accelerate research and

development involving this versatile fluorinated aromatic alkyne.

Introduction and Scientific Context
1-Fluoro-4-prop-2-ynyl-benzene is a substituted aromatic compound featuring a benzene ring

functionalized with a fluorine atom and a propargyl (prop-2-ynyl) group at the para positions.

The presence of these two distinct functional groups imparts a unique combination of reactivity

and physicochemical properties. The fluorine atom can significantly influence the molecule's
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electronic characteristics, metabolic stability, and binding interactions, a common strategy

employed in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates.

[1] Concurrently, the terminal alkyne group serves as a highly versatile chemical handle for a

variety of coupling reactions, most notably in "click chemistry," making it a valuable building

block in organic synthesis, drug discovery, and material science.[1][2]

This guide addresses the critical need for a centralized repository of technical information on

this compound. While it serves as an important intermediate, a comprehensive public data

sheet on its experimentally determined physical properties is not readily available. Therefore,

this document synthesizes the existing information from chemical supplier databases and

computational models and complements it with standardized methodologies for its empirical

characterization.

Compound Identification and Chemical Structure
Accurate identification is the foundation of all scientific research. The following table

summarizes the key identifiers for 1-Fluoro-4-prop-2-ynyl-benzene.

Identifier Value Source(s)

IUPAC Name
1-fluoro-4-(prop-2-yn-1-

yl)benzene
[2][3]

Alternate Name
1-Fluoro-4-prop-2-ynyl-

benzene
[1]

CAS Number 70090-68-5 [1][2]

Molecular Formula C₉H₇F [1][2]

Molecular Weight 134.15 g/mol [1][2]

Canonical SMILES C#CCC1=CC=C(C=C1)F [1][2]

InChI
InChI=1S/C9H7F/c1-2-3-8-4-6-

9(10)7-5-8/h1,4-7H,3H2
[1]

InChI Key
XWRLOPARWUOGSM-

UHFFFAOYSA-N
[1][4]
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Physical and Chemical Properties
The physical state and solubility parameters are crucial for designing reaction conditions,

purification strategies, and formulation development. The data available for 1-Fluoro-4-prop-2-
ynyl-benzene is primarily from supplier entries and computational predictions.

Property Value Notes Source(s)

Physical State
Liquid at room

temperature
Typical appearance. [1]

LogP 2.0014

Computationally

predicted octanol-

water partition

coefficient.

[2]

Topological Polar

Surface Area (TPSA)
0 Å²

Computationally

predicted.
[2]

Hydrogen Bond

Donors
0

Computationally

predicted.
[2]

Hydrogen Bond

Acceptors
0

Computationally

predicted.
[2]

Rotatable Bonds 1
Computationally

predicted.
[2]

Note:Experimentally determined values for boiling point, melting point, density, and specific

solubility in various solvents are not widely published. The following section provides standard

protocols for determining these essential parameters.

Experimental Protocols for Physical Property
Determination
The following protocols are standardized procedures for characterizing a novel or sparsely

documented liquid organic compound like 1-Fluoro-4-prop-2-ynyl-benzene.
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Determination of Boiling Point via Simple Distillation
Causality: The boiling point is a fundamental physical constant that reflects the volatility of a

substance, which is dependent on the strength of its intermolecular forces. Determining the

boiling point is also a primary method for assessing the purity of a liquid. This protocol uses

simple distillation under atmospheric pressure. For substances that may decompose at high

temperatures, vacuum distillation is recommended.

Methodology:

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a

Claisen adapter, a thermometer with the bulb positioned just below the side arm of the

distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly

sealed.

Sample Preparation: Place approximately 5-10 mL of 1-Fluoro-4-prop-2-ynyl-benzene and

a few boiling chips into the round-bottom flask.

Heating: Begin gentle heating of the flask using a heating mantle.

Observation: Record the temperature at which the liquid begins to boil and a steady stream

of condensate is observed on the thermometer bulb.

Data Recording: The boiling point is the temperature range over which the bulk of the

material distills at a steady rate. Record the atmospheric pressure at the time of the

experiment, as boiling point is pressure-dependent.

Apparatus Setup Distillation

Assemble Distillation
Apparatus

Add Sample (5-10 mL)
+ Boiling Chips

Securely Gentle Heating
(Heating Mantle)

Observe First Drop
& Temperature

Record Stable
Temperature Range Final Boiling PointCorrect for Pressure

Click to download full resolution via product page

Caption: Workflow for Boiling Point Determination.
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Determination of Density using a Pycnometer
Causality: Density is an intrinsic property defined as mass per unit volume. It is useful for

substance identification and for converting between mass and volume. The pycnometer

method is a highly accurate technique for determining the density of liquids.

Methodology:

Preparation: Clean and thoroughly dry a pycnometer (specific gravity bottle) of a known

volume (e.g., 10 mL).

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical

balance (m₁).

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known

temperature, ensuring no air bubbles are present. Weigh the filled pycnometer (m₂).

Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with 1-Fluoro-
4-prop-2-ynyl-benzene at the same temperature. Weigh the filled pycnometer (m₃).

Calculation:

Mass of water = m₂ - m₁

Mass of sample = m₃ - m₁

Density of water at the experimental temperature (ρ_water) is known from literature.

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water

Density of sample (ρ_sample) = (m₃ - m₁) / V

Determination of Solubility Profile
Causality: Solubility provides insight into the polarity of a molecule and is critical for selecting

appropriate solvents for reactions, extractions, and chromatographic purification. This protocol

establishes a qualitative solubility profile in a range of common laboratory solvents.
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Methodology:

Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, such as water

(polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), diethyl ether

(weakly polar), and hexane (nonpolar).

Sample Addition: To each test tube, add approximately 10-20 mg of 1-Fluoro-4-prop-2-ynyl-
benzene.

Observation: Agitate each mixture vigorously for 1-2 minutes.

Classification: Observe if the compound dissolves completely. Classify the solubility as:

Soluble: Forms a clear, homogeneous solution.

Partially Soluble: Some of the compound dissolves, but solid/liquid particles remain.

Insoluble: The compound does not appear to dissolve at all.

Heating (Optional): Gently warm the mixtures where the compound is partially soluble or

insoluble to observe any temperature-dependent effects.
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Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Characterization Profile (Expected)
While specific spectra are not available in public databases, the key structural features of 1-
Fluoro-4-prop-2-ynyl-benzene allow for the prediction of its characteristic spectroscopic

signatures.

¹H NMR:

Aromatic Region (δ ≈ 7.0-7.4 ppm): Two sets of doublets of doublets (or complex

multiplets) corresponding to the four aromatic protons, showing coupling to each other and

to the fluorine atom.
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Methylene Protons (-CH₂-) (δ ≈ 3.4-3.6 ppm): A doublet coupled to the terminal alkyne

proton.

Alkynyl Proton (≡C-H) (δ ≈ 2.0-2.5 ppm): A triplet, due to coupling with the methylene

protons.

¹³C NMR:

Aromatic Carbons: Expect four distinct signals in the aromatic region (≈ 115-165 ppm).

The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling

constant (¹J_CF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F

couplings.

Alkynyl Carbons (C≡C): Two signals expected between δ ≈ 70-90 ppm.

Methylene Carbon (-CH₂-): A single signal expected around δ ≈ 20-30 ppm.

IR Spectroscopy:

≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

C≡C Stretch: A weak to medium peak around 2100-2150 cm⁻¹.

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is publicly available for 1-Fluoro-4-prop-2-
ynyl-benzene. The following recommendations are based on the known hazards of related

compounds, such as fluorinated aromatics and terminal alkynes.[5][6][7]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]
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Handling:

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation

of vapors.[5][7]

Avoid contact with skin and eyes.[6][7]

Keep away from heat, sparks, and open flames. Terminal alkynes can be reactive, and

fluorinated aromatic compounds can be flammable.[6][7]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Keep away from strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter the environment.[5]

Conclusion
1-Fluoro-4-prop-2-ynyl-benzene is a compound of significant interest for synthetic and

medicinal chemistry. This guide has consolidated its known identification parameters and

computational properties. More importantly, it provides the scientific community with robust,

standardized protocols to determine its key physical properties experimentally. By combining

the available data with practical methodologies, this document serves as a foundational

resource for any researcher intending to work with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.chemscene.com/product/70090-68-5.html
https://www.chemscene.com/CS-0266239.html
https://www.sigmaaldrich.com/HK/zh/product/lifechemicalsinc/lifh22cc1896?context=bbe
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA11057~~PDF~~MTR~~CGV4~~EN~~2025-09-05%2007:57:51~~1-Fluoro-4-nitrobenzene~~
https://www.fishersci.com/store/msds?partNumber=AC119345000&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/71704.pdf
https://www.benchchem.com/product/b1365412#physical-properties-of-1-fluoro-4-prop-2-ynyl-benzene
https://www.benchchem.com/product/b1365412#physical-properties-of-1-fluoro-4-prop-2-ynyl-benzene
https://www.benchchem.com/product/b1365412#physical-properties-of-1-fluoro-4-prop-2-ynyl-benzene
https://www.benchchem.com/product/b1365412#physical-properties-of-1-fluoro-4-prop-2-ynyl-benzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1365412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

